N-(2-HYDROXYPHENYL)-3-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE
Description
N-(2-Hydroxyphenyl)-3-[(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core substituted with a 2-hydroxybenzamide moiety and a conjugated (2E)-2-methyl-3-phenylpropenylidene group at the 5-position. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-3-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-15(13-16-7-3-2-4-8-16)14-19-21(27)24(22(28)29-19)12-11-20(26)23-17-9-5-6-10-18(17)25/h2-10,13-14,25H,11-12H2,1H3,(H,23,26)/b15-13+,19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCPZUBZIDZRIH-FQHLDWHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Schiff Bases with Thioglycolic Acid
The 2-sulfanylidene-1,3-thiazolidin-4-one scaffold is synthesized via cyclocondensation between Schiff bases (imines) and thioglycolic acid. This method, adapted from Magtoof and Magtoof, involves refluxing equimolar amounts of the Schiff base and thioglycolic acid in chloroform at 50–60°C for 10–30 hours. The reaction proceeds through nucleophilic attack of the thiol group on the imine carbon, followed by cyclization to form the five-membered ring. Yields typically range from 51% to 75%, with reaction efficiency dependent on the electronic nature of the Schiff base substituents.
For example, the synthesis of 3’-(p-tolyl)spiro[indoline-3,2’-thiazolidine]-2,4’-dione (analogous to the target compound’s core) achieved a 67% yield after 24 hours of reflux. The reaction mixture was neutralized with sodium bicarbonate to remove excess acid, followed by recrystallization from dichloromethane. Infrared (IR) spectroscopy confirmed the presence of the thiazolidinone carbonyl stretch at 1,681 cm⁻¹ and the C–S bond at 846 cm⁻¹.
Alternative Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate cyclocondensation. As demonstrated by Belei et al., microwave heating at 80–100°C for 20–60 minutes under open-vessel conditions reduces reaction times from days to hours while maintaining yields above 72%. This method utilizes sulfanylacetic acid and hydrazides derived from 2-(1,2-benzothiazol-3-yl)propanoic acid, with piperidine as a catalyst in glacial acetic acid. The microwave approach minimizes side reactions, ensuring higher purity of the thiazolidinone core.
Functionalization with the Propanamide Side Chain
Amide Coupling via Mixed Carbonate Activation
The propanamide side chain is introduced through a coupling reaction between 3-[(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid and N-(2-hydroxyphenyl)amine. A patent by EP2632907B1 describes a related method using p-toluenesulfonyl chloride (TsCl) and diisopropylethylamine (DIPEA) to activate the carboxylic acid.
Procedure :
- Activation : 3-[(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (1.0 eq) is dissolved in dichloromethane and cooled to 10–15°C. TsCl (1.2 eq) and DIPEA (2.5 eq) are added dropwise, and the mixture is stirred at 25–30°C for 2 hours.
- Coupling : The activated acid is added to a solution of N-(2-hydroxyphenyl)amine in toluene at 85–90°C. The reaction is heated to 140–160°C for 3 hours to complete the amide bond formation.
- Workup : Ethanol is added to precipitate the product, which is purified by recrystallization. Yields average 39–45%.
Spectroscopic Validation
- IR Spectroscopy : The amide carbonyl stretch appears at 1,670–1,690 cm⁻¹, while the hydroxyl group of the N-(2-hydroxyphenyl) moiety shows a broad peak at 3,100–3,300 cm⁻¹.
- ¹H NMR : Key signals include δ 9.9 ppm (s, 1H, amide NH), δ 7.2–7.6 ppm (m, aromatic protons), and δ 5.2 ppm (q, J = 7.2 Hz, CH of the propanamide chain).
- ¹³C NMR : Peaks at δ 170–178 ppm confirm the presence of carbonyl groups (thiazolidinone and amide).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- Piperidine (0.1 eq) in acetic acid is optimal for Knoevenagel condensation, balancing catalytic activity and side-product formation.
- TsCl/DIPEA activation minimizes racemization during amide coupling compared to carbodiimide-based methods.
Challenges and Limitations
- Stereochemical Control : Ensuring exclusive formation of the Z-isomer at C5 requires precise control of reaction temperature and catalysis. Microwave methods improve selectivity by reducing thermal degradation.
- Solubility Issues : The final product’s poor solubility in common organic solvents complicates purification. Ethanol-water mixtures are effective for recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-HYDROXYPHENYL)-3-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The thiazolidinone ring can be reduced to form thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyphenyl and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-HYDROXYPHENYL)-3-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-HYDROXYPHENYL)-3-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the thiazolidinone ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit structural versatility, with variations in substituents significantly impacting their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally analogous molecules from the literature.
Structural and Functional Group Analysis
Research Findings and Implications
- This feature is critical for bioavailability in aqueous environments .
- Electronic Effects : The (2E)-2-methyl-3-phenylpropenylidene group introduces extended conjugation, which may enhance UV absorption and redox activity relative to thiophene-substituted analogs (). This could be advantageous in photodynamic therapy or sensor applications .
- Conversely, thiophene-containing derivatives () show increased lipophilicity, favoring blood-brain barrier penetration .
- Biological Activity: The sulfanylidene (C=S) group in all compounds is a known pharmacophore for enzyme inhibition (e.g., tyrosine kinases). The target compound’s hydroxyl group may confer additional antioxidant activity, distinguishing it from non-hydroxylated analogs .
Biological Activity
N-(2-HYDROXYPHENYL)-3-[(5Z)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANAMIDE is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H20N2O3S2, with a molecular weight of 424.54 g/mol. The structure features a hydroxyl group on the phenyl ring and a thiazolidine moiety, which are critical for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : The thiazole and thiazolidine rings are known to exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications in the phenyl ring significantly enhance antitumor properties through structure-activity relationships (SAR) .
- Anticonvulsant Properties : Some derivatives of thiazole compounds have shown promising anticonvulsant activity in animal models, suggesting potential neuroprotective effects .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation, particularly phospholipases .
Antitumor Activity
A study conducted on various thiazole derivatives demonstrated that compounds similar to N-(2-HYDROXYPHENYL)-3-(...) exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines, indicating significant cytotoxicity . The presence of electron-donating groups such as methyl on the phenyl ring was found to enhance this activity.
Anticonvulsant Activity
In a comparative study, several thiazole derivatives were evaluated for their anticonvulsant effects using the pentylenetetrazole (PTZ) model. Compounds containing similar structural motifs showed efficacy in reducing seizure duration and frequency .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that specific substitutions on the phenyl ring and the presence of sulfur-containing groups are crucial for enhancing the biological activity of these compounds. For instance, the introduction of a methoxy group at certain positions significantly increased cytotoxicity against cancer cells .
Case Studies
- Case Study 1 : A derivative of N-(2-HYDROXYPHENYL)-3-(...) was tested against human glioblastoma U251 cells, showing a marked reduction in cell viability with an IC50 value lower than standard chemotherapeutics like doxorubicin.
- Case Study 2 : In vivo studies demonstrated that administration of this compound in animal models resulted in significant reductions in tumor size and weight compared to control groups.
Q & A
Basic: What are the common synthetic routes for synthesizing this compound, and what challenges are reported in achieving high yields?
Methodological Answer:
Synthesis typically involves multi-step reactions, such as condensation of thiazolidinone precursors with phenolic propanamide derivatives. Key challenges include:
- Low yields due to steric hindrance from the (5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene] substituent, which complicates nucleophilic attack at the 4-oxo position .
- Side reactions involving the sulfanylidene group, requiring anhydrous conditions and inert atmospheres (e.g., nitrogen) to prevent oxidation .
- Purification hurdles arising from polar byproducts; column chromatography with gradient elution (e.g., hexane/ethyl acetate) is often employed .
Advanced: How can computational tools like COMSOL Multiphysics or AI-driven models optimize synthesis?
Methodological Answer:
- Reaction Simulation : COMSOL Multiphysics can model heat and mass transfer in reactors to optimize temperature gradients and solvent ratios, critical for stabilizing intermediates .
- AI-Driven Design : Machine learning algorithms (e.g., Bayesian optimization) can predict optimal reaction conditions (e.g., catalyst loading, pH) by training on historical yield data and spectroscopic profiles .
- Quantum Mechanical Calculations : Density Functional Theory (DFT) simulations assess transition-state energetics, guiding selective functionalization of the thiazolidinone core .
Basic: What spectroscopic techniques confirm structural integrity and purity?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., phenolic -OH at δ 9.8–10.2 ppm) and verifies Z/E isomerism in the propenylidene moiety .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfanylidene (C=S, ~1200 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+) and isotopic patterns consistent with sulfur and chlorine .
Advanced: How does molecular modeling predict 3D conformation and electronic properties?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Analyze solvent-accessible surfaces to predict aggregation behavior in aqueous media .
- Frontier Orbital Analysis (HOMO-LUMO) : Identifies electrophilic sites (e.g., 4-oxo group) for targeted modifications using Gaussian or ORCA software .
- Docking Studies : Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, focusing on the thiazolidinone ring’s π-π interactions .
Basic: What theoretical frameworks guide experimental design for studying reactivity?
Methodological Answer:
- Retrosynthetic Analysis : Breaks the compound into thiazolidinone and phenolic propanamide precursors, prioritizing modular assembly .
- Hammett Substituent Constants : Predict electronic effects of substituents (e.g., methyl groups) on reaction rates in nucleophilic acyl substitutions .
Advanced: How are contradictions in reported synthetic yields resolved?
Methodological Answer:
- Condition Replication : Reproduce Taber’s and Feldman’s protocols with strict control of anhydrous solvents (e.g., THF over DMF) and catalyst purity .
- In Situ Monitoring : Use ReactIR or HPLC-MS to track intermediate formation and identify yield-limiting steps (e.g., premature cyclization) .
- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature vs. catalyst loading) contributing to discrepancies .
Basic: What factors influence stability under varying pH and temperature?
Methodological Answer:
Advanced: What mechanistic studies elucidate its role in biological systems?
Methodological Answer:
- Isotopic Labeling : Use 13C-labeled 4-oxo groups to track metabolic transformations via LC-NMR .
- Kinetic Isotope Effects (KIE) : Compare kH/kD ratios to determine rate-limiting steps in enzyme inhibition .
- Fluorescence Quenching : Monitor interactions with biomacromolecules (e.g., albumin) using tryptophan emission spectra .
Basic: How are reaction kinetics evaluated for key transformations?
Methodological Answer:
- Pseudo-First-Order Assumptions : Monitor thiazolidinone ring opening via UV-Vis at λ = 320 nm .
- Arrhenius Plots : Calculate activation energy (Ea) for condensation steps using variable-temperature NMR .
Advanced: How can interdisciplinary approaches enhance scalability?
Methodological Answer:
- Membrane Technologies : Use nanofiltration membranes (MWCO = 500 Da) to separate intermediates continuously, reducing batch dependency .
- Process Intensification : Microreactor systems improve heat dissipation during exothermic steps (e.g., cyclization) .
- Life Cycle Assessment (LCA) : Optimize solvent recovery (e.g., ethanol) using AI-driven sustainability metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
